molecular formula C31H31N2NaO13S B13909771 sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate

sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate

Cat. No.: B13909771
M. Wt: 694.6 g/mol
InChI Key: VFKMJZUEFSTCGQ-UHFFFAOYSA-M
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Description

Xylenol Orange sodium salt: is an organic reagent commonly used as an indicator in metal titrations. It is known for its ability to form complexes with metal ions, changing color to indicate the endpoint of a titration. The compound is a tetrasodium salt of xylenol orange, which is a derivative of sulfonephthalein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xylenol Orange sodium salt can be synthesized through the reaction of xylenol orange with sodium hydroxide. The process involves dissolving xylenol orange in water and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete conversion to the sodium salt .

Industrial Production Methods: Industrial production of Xylenol Orange sodium salt involves ion-exchange chromatography using DEAE-cellulose, eluting with 0.1M sodium chloride solution. This method purifies the compound by removing impurities such as cresol red, semi-xylenol orange, and iminodiacetic acid . The sodium salt is then obtained by dissolving the purified compound in water and acidifying it with acetic acid .

Mechanism of Action

Xylenol Orange sodium salt exerts its effects through complexation and chelation mechanisms. The compound binds to metal ions, forming stable complexes that can be detected spectrophotometrically. The color change observed during these reactions is due to the formation of metal-xylenol orange complexes, which exhibit distinct absorption spectra .

Comparison with Similar Compounds

    Cresol Red: Another sulfonephthalein derivative used as a pH indicator.

    Methyl Orange: A pH indicator that changes color in acidic and basic solutions.

    Phenolphthalein: A common pH indicator used in acid-base titrations.

Uniqueness: Xylenol Orange sodium salt is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile for use in various analytical applications. Its distinct color change upon complexation with metal ions sets it apart from other indicators .

Properties

Molecular Formula

C31H31N2NaO13S

Molecular Weight

694.6 g/mol

IUPAC Name

sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate

InChI

InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/q;+1/p-1

InChI Key

VFKMJZUEFSTCGQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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